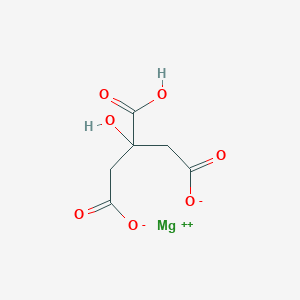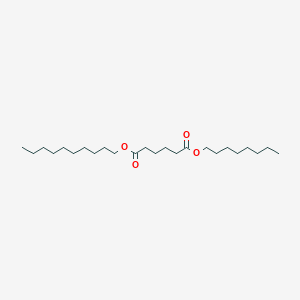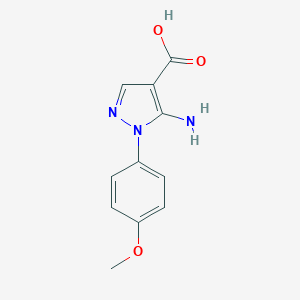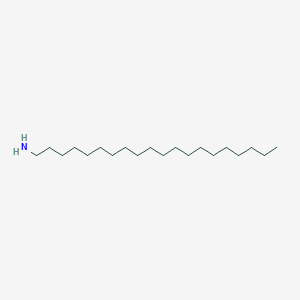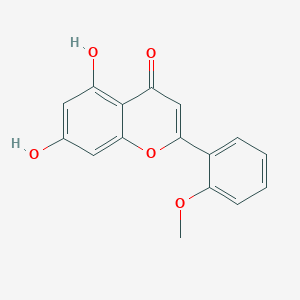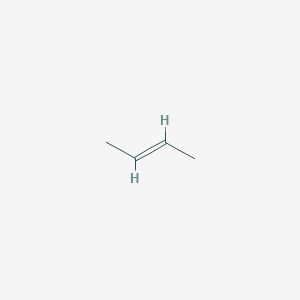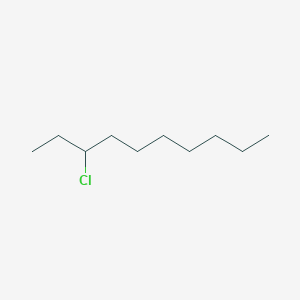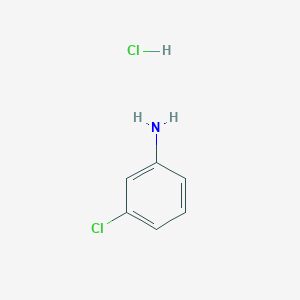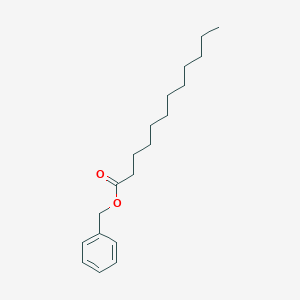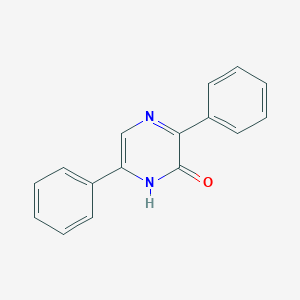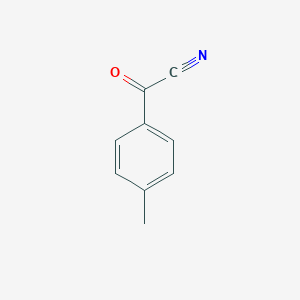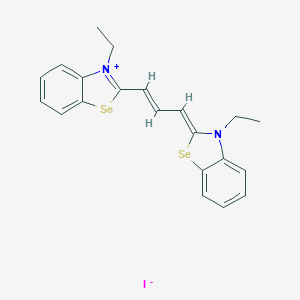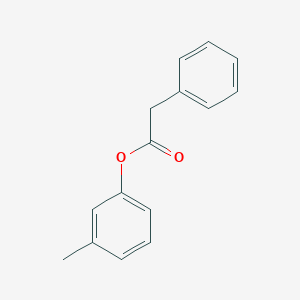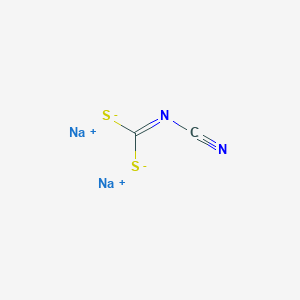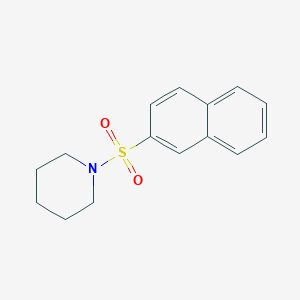
1-Naphthalen-2-ylsulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-2-ylsulfonylpiperidine, also known as NS8593, is a small molecule that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 and has since been the subject of numerous scientific investigations.
Wirkmechanismus
1-Naphthalen-2-ylsulfonylpiperidine acts as a positive modulator of TRPV4 channels, increasing their activity and leading to an influx of calcium ions into cells. This influx of calcium ions can activate downstream signaling pathways, leading to a variety of physiological effects. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory properties.
Biochemische Und Physiologische Effekte
1-Naphthalen-2-ylsulfonylpiperidine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of TRPV4 channels, leading to increased calcium influx and downstream signaling. This can result in increased cell proliferation, migration, and differentiation. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to inhibit COX-2 activity, leading to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Naphthalen-2-ylsulfonylpiperidine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 1-Naphthalen-2-ylsulfonylpiperidine also has some limitations. Its effects on TRPV4 channels may vary depending on the cell type and experimental conditions used, making it difficult to draw definitive conclusions about its mechanism of action. Additionally, its effects on other ion channels and signaling pathways are not well understood, limiting its potential applications in some fields.
Zukünftige Richtungen
There are several future directions for research on 1-Naphthalen-2-ylsulfonylpiperidine. One area of interest is its potential applications in cancer research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to inhibit the activity of COX-2, which is often overexpressed in cancer cells. This suggests that 1-Naphthalen-2-ylsulfonylpiperidine may have anti-tumor properties, making it a potential candidate for cancer therapy. Another area of interest is its potential applications in cardiovascular research. 1-Naphthalen-2-ylsulfonylpiperidine has been shown to modulate ion channels involved in cardiac function, making it a potential candidate for the treatment of heart disease. Finally, further studies are needed to elucidate the full range of 1-Naphthalen-2-ylsulfonylpiperidine's effects on ion channels and signaling pathways, which may reveal new potential applications for this compound.
Synthesemethoden
1-Naphthalen-2-ylsulfonylpiperidine is synthesized through a multi-step process that involves the reaction of naphthalene-2-sulfonyl chloride with piperidine. The resulting product is then purified through column chromatography. The final compound is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-ylsulfonylpiperidine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiology, and cancer research. It has been shown to modulate ion channels, including the transient receptor potential vanilloid 4 (TRPV4) channel, which is involved in a wide range of physiological processes. 1-Naphthalen-2-ylsulfonylpiperidine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
71862-59-4 |
|---|---|
Produktname |
1-Naphthalen-2-ylsulfonylpiperidine |
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonylpiperidine |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI-Schlüssel |
HPIVQSYLMYADQE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



